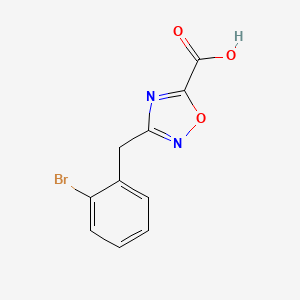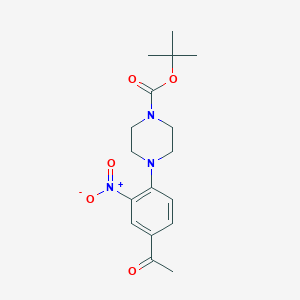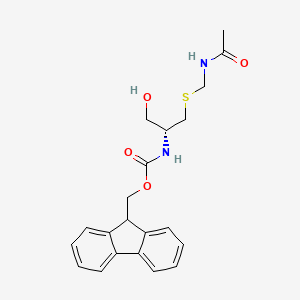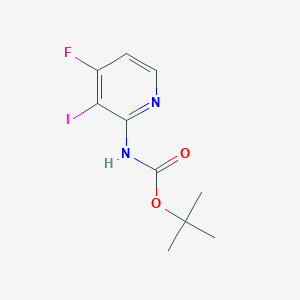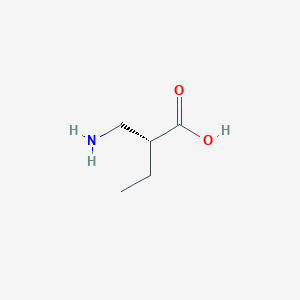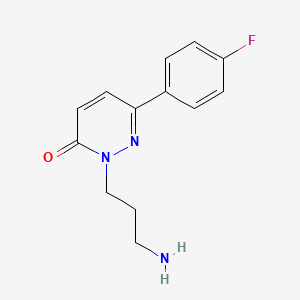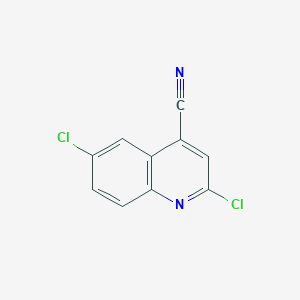
(4-溴喹啉-3-基)硼酸
描述
4-Bromoquinolin-3-yl boronic acid is a type of boronic acid, which are compounds known for their diverse applications in research . Boronic acids are often used in various sensing applications, as well as in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis Analysis
Boronic acids are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, boronic acids are used as relatively stable, readily prepared, and environmentally benign organoboron reagents .科学研究应用
抗菌活性
- 一项研究调查了使用 Chan-Lam 偶联合成新型 6-溴喹啉-4-醇衍生物。这些分子对产生 ESBL 的大肠杆菌和耐甲氧西林金黄色葡萄球菌(MRSA)表现出潜力,显示出显着的抗菌活性 (Arshad 等人,2022 年)。
化学反应中的催化
- 一项研究描述了在钯配合物中使用源自叠氮酮的阴离子 N-杂环卡宾。这些配合物在铃木-宫浦反应中显示出作为催化剂的有效性,包括涉及 3-(菲-9-基)喹啉的反应 (Lücke 等人,2016 年)。
- 另一项研究演示了在欧姆加热下使用 Pd(OAc)2 作为催化剂的铃木-宫浦交叉偶联反应,以合成潜在的生物活性 3-芳基喹啉-4(1H)-酮 (Pinto 等人,2015 年)。
传感器设计和荧光
- 对硼酸的研究突出了它们在碳水化合物化学传感器设计中的作用,因为它们具有与含二醇化合物可逆结合的能力。特定的硼酸在与糖结合后显示出强烈的荧光强度变化,这有利于传感器设计 (Laughlin 等人,2012 年)。
药物开发
- 一项研究概述了使用含硼酸的 4-苯胺基喹唑啉选择性抑制 EGFR 和 VEGFR2 酪氨酸激酶,显示了硼酸取代位置对激酶抑制的重要性 (Nakamura 等人,2010 年)。
光物理性质
- 研究了 (E)-2-(4-溴苯乙烯基)喹啉的合成及其与各种硼酸衍生物的反应,重点研究了它们在 CH2Cl2 中的紫外-可见吸收和光致发光光谱,深入了解了这些化合物的(Li 等人,2010 年)。
作用机制
Target of Action
The primary target of (4-Bromoquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The (4-Bromoquinolin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (4-Bromoquinolin-3-yl)boronic acid affects the SM coupling pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The result of the action of (4-Bromoquinolin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of (4-Bromoquinolin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the action of the boronic acid .
安全和危害
While the specific safety data for 4-Bromoquinolin-3-yl boronic acid is not available, general safety precautions for handling boronic acids include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
未来方向
Boronic acids continue to be a topic of interest in various areas of research due to their diverse applications . Future research may focus on further exploring the uses of boronic acids in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
生化分析
Biochemical Properties
(4-Bromoquinolin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For example, (4-Bromoquinolin-3-yl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes.
Cellular Effects
The effects of (4-Bromoquinolin-3-yl)boronic acid on various types of cells and cellular processes are diverse and depend on the specific context of its applicationFor instance, (4-Bromoquinolin-3-yl)boronic acid has been reported to inhibit the activity of certain kinases, leading to changes in cell signaling pathways and subsequent alterations in gene expression . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of key metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of (4-Bromoquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly those containing nucleophilic groups such as hydroxyl or amino groups. This interaction can result in enzyme inhibition or activation, depending on the specific target and context. For example, (4-Bromoquinolin-3-yl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromoquinolin-3-yl)boronic acid can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that (4-Bromoquinolin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of (4-Bromoquinolin-3-yl)boronic acid in animal models can vary with different dosages, with both threshold and toxic effects observed at varying concentrations. At low to moderate doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, (4-Bromoquinolin-3-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
(4-Bromoquinolin-3-yl)boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of key metabolites . For example, (4-Bromoquinolin-3-yl)boronic acid has been shown to inhibit certain dehydrogenases, resulting in altered levels of metabolic intermediates and shifts in overall metabolic pathways. Additionally, this compound can interact with cofactors such as NADH or FAD, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of (4-Bromoquinolin-3-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution and localization . Once inside the cell, (4-Bromoquinolin-3-yl)boronic acid can accumulate in specific compartments or organelles, depending on its binding interactions and cellular context.
Subcellular Localization
The subcellular localization of (4-Bromoquinolin-3-yl)boronic acid is determined by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and targeting sequences . For example, (4-Bromoquinolin-3-yl)boronic acid may be directed to the nucleus by binding to nuclear transport proteins or by possessing nuclear localization signals. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments.
属性
IUPAC Name |
(4-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHSJOTPNCANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694502 | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-06-9 | |
| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



